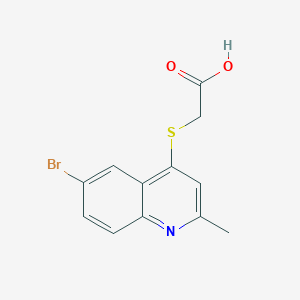
(6-Bromo-2-Methyl-Quinolin-4-Yl-Sulfanyl)-Acetic Acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(6-Bromo-2-Methyl-Quinolin-4-Yl-Sulfanyl)-Acetic Acid, also known as BMSAA, is a novel compound that has gained attention in the scientific community due to its potential therapeutic applications. BMSAA is a derivative of quinoline and possesses a sulfur-containing functional group that is believed to be responsible for its bioactivity.
科学的研究の応用
(6-Bromo-2-Methyl-Quinolin-4-Yl-Sulfanyl)-Acetic Acid has been shown to exhibit various therapeutic properties such as anti-inflammatory, anti-cancer, and anti-microbial activities. It has been extensively studied for its potential use in treating various diseases such as cancer, arthritis, and bacterial infections.
作用機序
The exact mechanism of action of (6-Bromo-2-Methyl-Quinolin-4-Yl-Sulfanyl)-Acetic Acid is not fully understood. However, it is believed that the sulfur-containing functional group of the compound interacts with various cellular targets and modulates their activity. (6-Bromo-2-Methyl-Quinolin-4-Yl-Sulfanyl)-Acetic Acid has been shown to inhibit the activity of various enzymes such as COX-2 and MMP-9, which are involved in the inflammatory response.
Biochemical and Physiological Effects:
(6-Bromo-2-Methyl-Quinolin-4-Yl-Sulfanyl)-Acetic Acid has been shown to exhibit various biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting cell proliferation. (6-Bromo-2-Methyl-Quinolin-4-Yl-Sulfanyl)-Acetic Acid has also been shown to reduce the production of inflammatory cytokines and chemokines, thereby reducing inflammation. Additionally, (6-Bromo-2-Methyl-Quinolin-4-Yl-Sulfanyl)-Acetic Acid has been shown to exhibit antibacterial activity against various bacterial strains.
実験室実験の利点と制限
(6-Bromo-2-Methyl-Quinolin-4-Yl-Sulfanyl)-Acetic Acid has several advantages for lab experiments. It is a small molecule that can be easily synthesized and purified. It is also stable under various conditions, making it suitable for long-term storage. However, there are some limitations to its use in lab experiments. (6-Bromo-2-Methyl-Quinolin-4-Yl-Sulfanyl)-Acetic Acid has low solubility in water, which can make it difficult to prepare solutions for experiments. Additionally, the compound has low bioavailability, which can limit its effectiveness in vivo.
将来の方向性
There are several future directions for research on (6-Bromo-2-Methyl-Quinolin-4-Yl-Sulfanyl)-Acetic Acid. One area of interest is the development of more potent analogs of the compound that exhibit improved bioactivity and pharmacokinetic properties. Additionally, further studies are needed to fully understand the mechanism of action of (6-Bromo-2-Methyl-Quinolin-4-Yl-Sulfanyl)-Acetic Acid and its potential therapeutic applications. Finally, studies are needed to determine the safety and toxicity of the compound in vivo.
Conclusion:
In conclusion, (6-Bromo-2-Methyl-Quinolin-4-Yl-Sulfanyl)-Acetic Acid is a novel compound that has gained attention in the scientific community due to its potential therapeutic applications. The compound exhibits anti-inflammatory, anti-cancer, and anti-microbial activities and has been extensively studied for its potential use in treating various diseases. Further research is needed to fully understand the mechanism of action of (6-Bromo-2-Methyl-Quinolin-4-Yl-Sulfanyl)-Acetic Acid and its potential therapeutic applications.
合成法
(6-Bromo-2-Methyl-Quinolin-4-Yl-Sulfanyl)-Acetic Acid can be synthesized by a multi-step process involving the reaction of quinoline with various reagents such as bromine, methyl iodide, and thiol. The final step involves the reaction of the intermediate compound with acetic acid to yield (6-Bromo-2-Methyl-Quinolin-4-Yl-Sulfanyl)-Acetic Acid. The purity of the compound can be determined by various analytical techniques such as NMR and HPLC.
特性
IUPAC Name |
2-(6-bromo-2-methylquinolin-4-yl)sulfanylacetic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10BrNO2S/c1-7-4-11(17-6-12(15)16)9-5-8(13)2-3-10(9)14-7/h2-5H,6H2,1H3,(H,15,16) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZMOSUQMOOFDJOS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C2C=C(C=CC2=N1)Br)SCC(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10BrNO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.18 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-((6-Bromo-2-methylquinolin-4-yl)thio)acetic acid | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


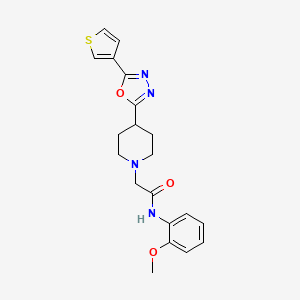
![Dispiro[3.1.36.14]decan-8-one](/img/structure/B2812683.png)

![N-(2-(furan-3-yl)-2-hydroxy-2-(thiophen-2-yl)ethyl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide](/img/structure/B2812686.png)
![1,1-Bis(4-chlorophenyl)-2-[(4-chlorophenyl)methylsulfonyl]ethanol](/img/structure/B2812689.png)
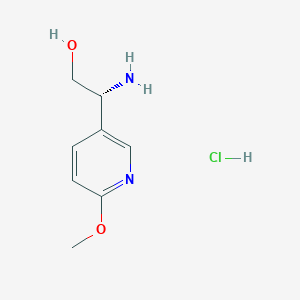
![1-[3-(4-Methylpiperazin-1-yl)azepan-1-yl]prop-2-en-1-one](/img/structure/B2812694.png)
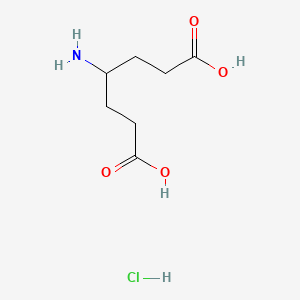
![Ethyl 6-oxo-4-(trifluoromethyl)-1-[4-(trifluoromethyl)phenyl]-1,6-dihydro-3-pyridazinecarboxylate](/img/structure/B2812697.png)

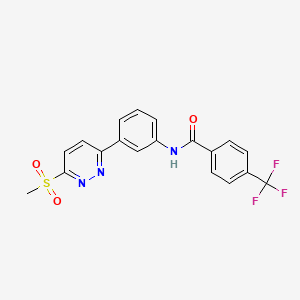
![4-{[(5-Phenyl-1,3,4-oxadiazol-2-yl)thio]acetyl}morpholine](/img/structure/B2812700.png)
![1,3,6-trimethyl-5-(phenethylamino)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2812702.png)